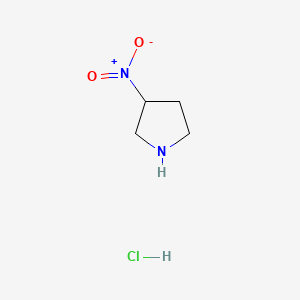
3-Nitropyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrrolidine typically involves the nitration of pyrrolidine. One common method is the reaction of pyrrolidine with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure regioselectivity.
Industrial Production Methods
Industrial production of 3-nitropyrrolidine;hydrochloride may involve the large-scale nitration of pyrrolidine followed by the conversion to its hydrochloride salt. This can be achieved by reacting the nitrated product with hydrochloric acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitropyrrolidine;hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of nitrogen.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Aminopyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Higher oxidation state nitrogen compounds.
Applications De Recherche Scientifique
3-Nitropyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-nitropyrrolidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound without the nitro group.
3-Aminopyrrolidine: The reduced form of 3-nitropyrrolidine.
Pyrrolidine-2-one: A related compound with a carbonyl group at the second position.
Uniqueness
3-Nitropyrrolidine;hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry.
Propriétés
Formule moléculaire |
C4H9ClN2O2 |
|---|---|
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
3-nitropyrrolidine;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c7-6(8)4-1-2-5-3-4;/h4-5H,1-3H2;1H |
Clé InChI |
LWEUFVFHDQFEEH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















